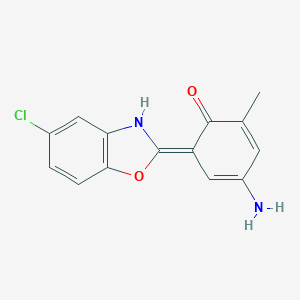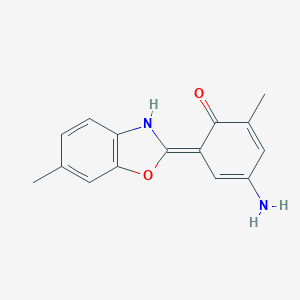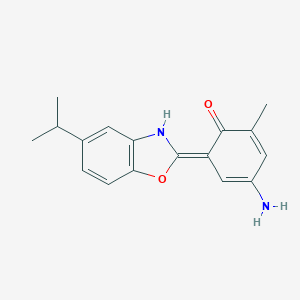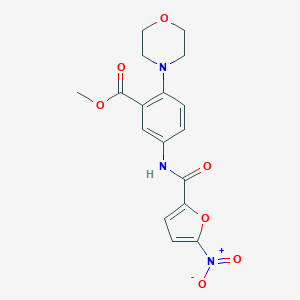![molecular formula C16H23N3O2 B278107 N-[2-(4-propionyl-1-piperazinyl)phenyl]propanamide](/img/structure/B278107.png)
N-[2-(4-propionyl-1-piperazinyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-propionyl-1-piperazinyl)phenyl]propanamide, commonly known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. FPPP has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
FPPP has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. In neuroscience, FPPP has been studied for its potential use as a tool for investigating the role of dopamine receptors in the brain. In pharmacology, FPPP has been used to study the effects of dopamine receptor agonists and antagonists on behavior and cognition. In toxicology, FPPP has been used to investigate the toxicity of piperazine derivatives.
Mecanismo De Acción
FPPP acts as a dopamine receptor agonist, specifically targeting the D1 and D2 receptor subtypes. It binds to these receptors and activates them, leading to an increase in dopamine release in the brain. This increase in dopamine release is associated with various physiological and behavioral effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of FPPP are primarily mediated by its interaction with dopamine receptors. FPPP has been shown to increase dopamine release in the brain, leading to increased locomotor activity, stereotypy, and other behavioral effects. FPPP has also been shown to increase the release of other neurotransmitters, such as serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FPPP in lab experiments is its high potency and selectivity for dopamine receptors. This makes it a useful tool for investigating the role of dopamine receptors in various physiological and behavioral processes. However, one limitation of using FPPP is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on FPPP. One area of interest is the development of new dopamine receptor agonists and antagonists based on the structure of FPPP. Another potential direction is the investigation of the long-term effects of FPPP on dopamine receptor function and behavior. Finally, FPPP could be used as a tool for investigating the role of dopamine receptors in various neurological and psychiatric disorders.
Métodos De Síntesis
FPPP can be synthesized via a multi-step process that involves the reaction of 4'-phenyl-2-propionylbiphenyl with piperazine in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Propiedades
Nombre del producto |
N-[2-(4-propionyl-1-piperazinyl)phenyl]propanamide |
|---|---|
Fórmula molecular |
C16H23N3O2 |
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
N-[2-(4-propanoylpiperazin-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H23N3O2/c1-3-15(20)17-13-7-5-6-8-14(13)18-9-11-19(12-10-18)16(21)4-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,20) |
Clave InChI |
OYCMDCYJTFMESG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)CC |
SMILES canónico |
CCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{4-[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}methanamine](/img/structure/B278044.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)
![3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278071.png)
![4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278072.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B278073.png)
![2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)
![4-({[(3-Chloro-4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B278078.png)
methanone](/img/structure/B278080.png)

